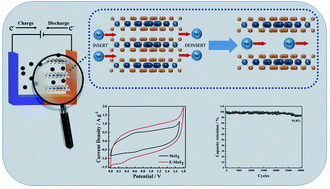MoS2 nanosheets with expanded interlayer spacing for ultra-stable aqueous Mg-ion hybrid supercapacitor†
Inorganic Chemistry Frontiers Pub Date: 2022-02-18 DOI: 10.1039/D1QI01613J
Abstract
Aqueous magnesium ion supercapacitors (MISs) have attracted attention due to their safety, low cost and environmental friendliness. However, the cycling stability of MISs is usually not ideal due to magnesium ion plating in/stripping from the negative electrode materials. Here, we demonstrate that MoS2 with expanded interlayer spacing (E-MoS2), obtained via a facile method, is a prospective negative electrode material for rechargeable MISs, because the expanded layer spacing reduces ion diffusion resistance and provides more active sites for ion interaction. The specific capacitance of the E-MoS2 electrode (165.6 F g−1) is much higher than that of unmodified MoS2 (79.0 F g−1) at 0.5 A g−1. Importantly, after 30 000 cycles, the E-MoS2-based MIS has an ultralong cycling life with a capacitance retention of 93.8% at 5 A g−1, which is comparable with conventional solid-state capacitors. This strategy provides an effective method to design high-performance electrode material for MISs.


Recommended Literature
- [1] A new method for the estimation of micro quantities of cyanide and thiocyanate
- [2] Hierarchical NiMoO4@Co3V2O8 hybrid nanorod/nanosphere clusters as advanced electrodes for high-performance electrochemical energy storage†
- [3] Bismuthene from sonoelectrochemistry as a superior anode for potassium-ion batteries†
- [4] Stem cell tracking using effective self-assembled peptide-modified superparamagnetic nanoparticles†
- [5] Preparation of a nanostructured iron chromite spinel in the pure form and its catalytic activity for the selective oxidation of benzene to phenol: experimental and DFT studies†
- [6] Contents and Highlights in Chemical Science
- [7] Does the cationic or the radical character dominate the reactivity of alkene radical cations towards solvent molecules?†‡
- [8] Inside back cover
- [9] Columnar liquid crystalline assembly of doubly discotic supermolecules based on tetra-triphenylene-substituted phthalocyanine†
- [10] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products†










